molecular formula C20H24ClN3S B584695 4-Chloro Perazine Dihydrochloride CAS No. 1346602-34-3

4-Chloro Perazine Dihydrochloride

Cat. No.: B584695
CAS No.: 1346602-34-3
M. Wt: 373.943
InChI Key: FRPMPGQTRXUECE-UHFFFAOYSA-N
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Description

4-Chloro Perazine Dihydrochloride is a chemical compound . It is also known as Prochlorperazine Related Compound A . The molecular formula is C20H24ClN3S .


Synthesis Analysis

Piperazine derivatives, such as this compound, can be synthesized through various methods. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the formation from n-benzylaminoethanol .


Molecular Structure Analysis

The molecular structure of this compound can be found in databases like PubChem . The molecular weight is 373.943.


Chemical Reactions Analysis

Piperazine derivatives, including this compound, can undergo various chemical reactions. For instance, they can participate in cyclization reactions with 1,2-diamine derivatives and sulfonium salts .

Scientific Research Applications

Enzyme Interaction Studies

Research has revealed significant interactions between 4-Chloro Perazine Dihydrochloride and various enzymes in the liver, such as Cytochrome P-450 enzymes and FMO3. These interactions are essential to understand the drug's metabolism, potential drug interactions, and the role of genetic polymorphisms in its metabolic pathways. These studies provide crucial insights for anticipating metabolic drug interactions and exploring the relevance of polymorphisms of metabolic enzymes, with CYP3A4 and CYP2C9 identified as major enzymes mediating its metabolism (Störmer et al., 2000).

Antimicrobial Properties and Biofilm Control

This compound has been studied for its antimicrobial properties and its ability to control biofilms. One study synthesized a chloro-triazine adduct which was treated with cotton fabrics to increase anionic sites and thereby improve the exhaustion of cationic compounds like Quaternary Ammonium Salts (QAS), which are known for their strong antimicrobial properties. This treated fabric exhibited significant antimicrobial activity, offering a potential application in developing antimicrobial textiles (Son et al., 2006). Moreover, 2-amino-4-chloro-6-hydroxy-s-triazine (ACHT) has been employed to impart durable, potent, and rechargeable biocidal functions to cellulosic fibrous materials, effectively preventing biofilm formation and offering controlled release, bioresponsive biocidal activities (Chen et al., 2007).

Antimicrobial Textile Applications

In the realm of antimicrobial textiles, N-halamine precursors bonded to a triazine-based linker have shown promising results. These precursors can be attached to cotton fabrics through a reactive dyeing process, resulting in biocidal cellulosic fibers upon exposure to diluted household bleach. The treated fabrics demonstrate remarkable antimicrobial properties against various microorganisms, marking a significant advancement in the field of antimicrobial textiles (Jiang et al., 2014).

Future Directions

Piperazine derivatives, including 4-Chloro Perazine Dihydrochloride, have a wide range of biological activities and are often found in drugs or bioactive molecules . This suggests that they may have potential for future drug development .

Properties

IUPAC Name

4-chloro-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3S/c1-22-12-14-23(15-13-22)10-5-11-24-17-7-2-3-9-19(17)25-20-16(21)6-4-8-18(20)24/h2-4,6-9H,5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPMPGQTRXUECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCCN2C3=C(C(=CC=C3)Cl)SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346602-34-3
Record name 4-Chloro-10-(3-(4-methylpiperazin-1-yl)propyl)-10H-phenothiazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602343
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLORO-10-(3-(4-METHYLPIPERAZIN-1-YL)PROPYL)-10H-PHENOTHIAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN3MW1E2YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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